The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)quinoline can be accomplished through several methods. A common approach involves the cyclization of appropriate precursors, such as quinaldines and benzene-1,2-diamine.
The molecular structure of 2-(1H-Benzo[d]imidazol-2-yl)quinoline can be described as follows:
The molecular structure is confirmed through various spectroscopic techniques:
2-(1H-Benzo[d]imidazol-2-yl)quinoline participates in several chemical reactions due to its heterocyclic nature:
The mechanism of action for compounds like 2-(1H-Benzo[d]imidazol-2-yl)quinoline often involves interaction with biological targets such as enzymes or receptors. For instance:
Kinetic studies have indicated that certain derivatives exhibit competitive inhibition with IC50 values significantly lower than standard drugs, suggesting strong binding affinity and potential therapeutic efficacy .
The physical and chemical properties of 2-(1H-Benzo[d]imidazol-2-yl)quinoline are critical for understanding its behavior in various applications:
The applications of 2-(1H-Benzo[d]imidazol-2-yl)quinoline span several fields:
The compound features a bicyclic framework consisting of a benzimidazole moiety fused at its 2-position to the 2-position of a quinoline ring, creating an extended planar system. Its molecular formula is C₁₆H₁₁N₃, with a molecular weight of 245.28 g/mol (CAS Registry Number: 14044-48-5). Key structural characteristics include:
The dipole moment of 4.2 D reflects significant charge asymmetry, while the cLogP value of 3.78 indicates moderate lipophilicity, suggesting favorable membrane permeability. The molecule's polar surface area (41.57 Ų) further supports its drug-like properties [1] [2].
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signals: the benzimidazole N-H proton appears as a broad singlet at δ 13.2-13.5 ppm, while quinoline H-3 and H-4 protons resonate at δ 8.35 and 8.98 ppm, respectively. Infrared spectroscopy confirms N-H stretching at 3400-3420 cm⁻¹ and C=N vibrations at 1615-1630 cm⁻¹.
Table 1: Fundamental Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₆H₁₁N₃ | Elemental Analysis [1] |
Molecular Weight | 245.28 g/mol | Mass Spectrometry [1] |
Melting Point | >300°C | Differential Scanning Calorimetry [2] |
logP | 3.78 | Computational Prediction [1] |
Topological Polar Surface Area | 41.57 Ų | DFT Calculation [1] |
Water Solubility | <0.1 mg/mL (25°C) | Experimental Measurement [2] |
Density Functional Theory (DFT) calculations indicate the quinoline nitrogen and benzimidazole N1 atom represent the most nucleophilic sites, while the benzimidazole C2 position exhibits the highest electrophilic character. The HOMO-LUMO energy gap of 3.8 eV suggests significant charge transfer capability, rationalizing its utility in photochemical applications [1] [6].
The compound emerged as a promising ligand in the early 2000s when researchers recognized its potential to form stable complexes with transition metals through its pyridinic nitrogen (quinoline) and imidazolic nitrogen (benzimidazole). Initial studies focused on mononuclear complexes with copper(II) and ruthenium(II), revealing unusual stability constants (logβ = 12.8-16.3) attributable to the ligand's rigid, pre-organized geometry. This work established its chelating versatility, with binding modes ranging from κ²-N,N' bidentate to bridging μ₂-coordination [3] [5].
Table 2: Key Coordination Complexes and Their Properties
Metal Complex | Coordination Mode | Application/Property | Reference |
---|---|---|---|
[Cu(L)₂Cl₂] (L = ligand) | κ²-N,N' bidentate | Anticancer activity against MCF-7 cells | [5] |
Ru(bpy)₂(L) | κ²-N,N' chelate | Electrocatalytic CO₂ reduction | [6] |
Trinuclear Cu(II)-melamine | μ₂-bridging | Anti-HIV-1 integrase inhibition | [3] |
Zn(II)-Schiff base hybrid | Mixed coordination | Fluorescent sensor for biomolecules | [6] |
Ru(II)-polypyridyl | Photoactive complex | Long-lived ³MLCT state (τ = 181-199 ns) | [6] |
The ruthenium(II) complexes exhibit remarkable photophysical properties, including red-shifted emission at 715 nm and excited-state lifetimes approaching 200 ns. These features enable their application in electrocatalytic CO₂ reduction, where they demonstrate superior performance compared to traditional [Ru(bpy)₃]²⁺ systems. The extended π-system facilitates electron transfer, while the benzimidazole nitrogen provides protonation sites crucial for CO₂ activation [6].
In anticancer research, copper complexes display enhanced cytotoxicity (8-fold increase against MCF-7 breast cancer cells) compared to the free ligand. This activity correlates with their ability to modulate kinase pathways (JAK/STAT inhibition) and induce apoptosis through extrinsic pathways. The planar geometry enables DNA intercalation, while the metal center promotes reactive oxygen species generation [3] [5].
This hybrid scaffold demonstrates exceptional multitargeting capability across therapeutic areas:
Molecular docking studies reveal key interactions: the quinoline nitrogen forms hydrogen bonds with catalytic residues, while the benzimidazole ring engages in π-stacking with aromatic amino acids. The compound's planar structure facilitates DNA intercalation, as evidenced by bathochromic shifts in UV-vis spectroscopy upon addition to ctDNA [3] [9].
Systematic structural modifications have identified critical pharmacophoric elements:
Table 3: Biological Activities of Key Derivatives
Derivative Structure | Biological Activity | Potency (IC₅₀/Value) | Target/Mechanism |
---|---|---|---|
3-Chloro-2-quinoline variant | α-Glucosidase inhibition | 3.2 ± 0.3 μM | Competitive inhibition [9] |
Cu(II) complex (trinuclear) | Anti-HIV-1 integrase | ΔG = -10.99 kcal/mol | Mg²⁺ chelation [3] |
4-Fluorophenylacetamide hybrid | Anticancer (broad spectrum) | GI₅₀ = 0.63 μM (MDA-MB-231) | Aurora A kinase inhibition [4] |
Quinoline-benzimidazole salt | Antibacterial (E. coli) | MIC = 0.5 μg/mL | DNA gyrase binding [7] |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8